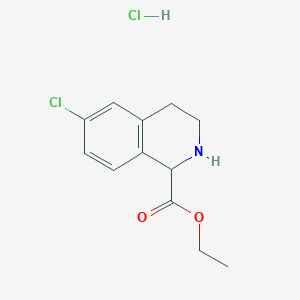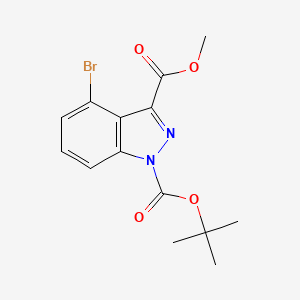
1-Boc-4-bromo-1H-indazole-3-carboyxlic acid methyl ester
Overview
Description
1-Boc-4-bromo-1H-indazole-3-carboxylic acid methyl ester is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The compound 1-Boc-4-bromo-1H-indazole-3-carboxylic acid methyl ester is particularly interesting for its potential use in the synthesis of various pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-bromo-1H-indazole-3-carboxylic acid methyl ester typically involves the following steps:
Bromination: The starting material, 1H-indazole, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Protection: The indazole nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This step is crucial to prevent unwanted reactions at the nitrogen atom during subsequent steps. The protection is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Esterification: The carboxylic acid group at the 3-position is esterified to form the methyl ester. This can be achieved using methanol and a catalyst like sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of 1-Boc-4-bromo-1H-indazole-3-carboxylic acid methyl ester follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-bromo-1H-indazole-3-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form new derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free indazole derivative.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Di-tert-butyl dicarbonate (Boc2O): Used for Boc protection.
Methanol and sulfuric acid: Used for esterification.
Trifluoroacetic acid (TFA): Used for Boc deprotection.
Aqueous sodium hydroxide (NaOH): Used for ester hydrolysis.
Major Products Formed
Substitution Products: Various substituted indazole derivatives.
Deprotected Indazole: Free indazole derivative after Boc removal.
Carboxylic Acid: Formed after ester hydrolysis.
Scientific Research Applications
1-Boc-4-bromo-1H-indazole-3-carboxylic acid methyl ester has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules and materials.
Biological Studies: Used in the study of indazole derivatives’ biological activities, including their antiviral, anticancer, and antimicrobial properties.
Material Science: Employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Boc-4-bromo-1H-indazole-3-carboxylic acid methyl ester is primarily related to its ability to undergo various chemical transformations. The compound can act as a precursor to bioactive molecules that interact with specific molecular targets, such as enzymes and receptors. The indazole core is known to bind to multiple receptors with high affinity, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carboxylic acid methyl ester: Lacks the Boc protection and bromine substitution.
4-Bromo-1H-indazole-3-carboxylic acid: Lacks the Boc protection and esterification.
1-Boc-1H-indazole-3-carboxylic acid methyl ester: Lacks the bromine substitution.
Uniqueness
1-Boc-4-bromo-1H-indazole-3-carboxylic acid methyl ester is unique due to the presence of both the Boc protecting group and the bromine atom. This combination allows for selective reactions at the bromine position while protecting the indazole nitrogen, making it a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-bromoindazole-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O4/c1-14(2,3)21-13(19)17-9-7-5-6-8(15)10(9)11(16-17)12(18)20-4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSMPLRPLMXWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)Br)C(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


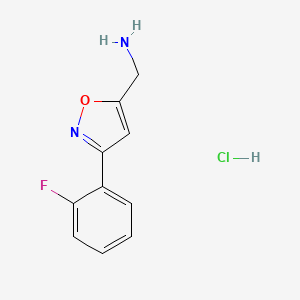
![Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B1446463.png)

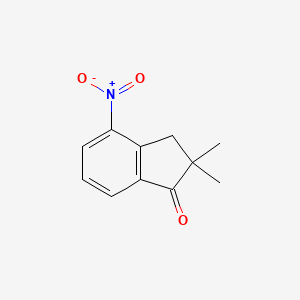
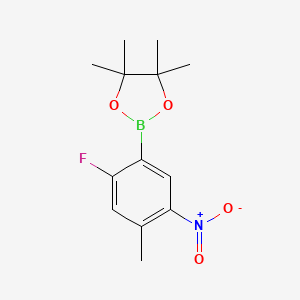
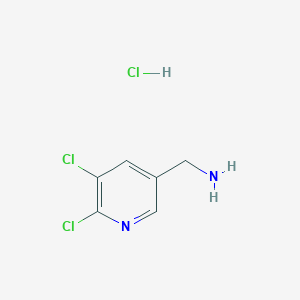
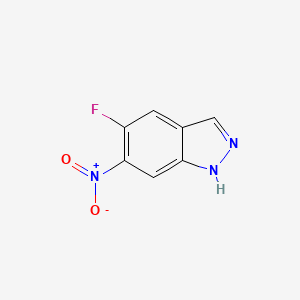
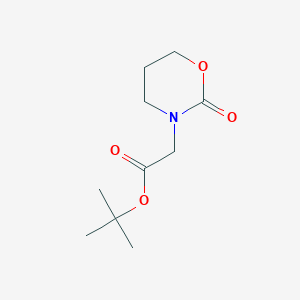

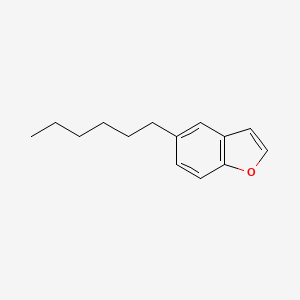

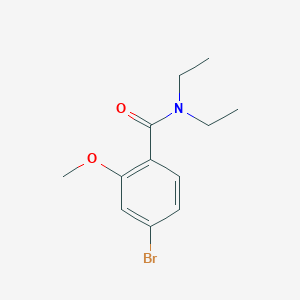
![2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1446480.png)
